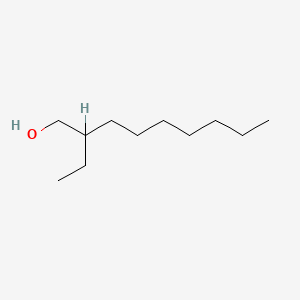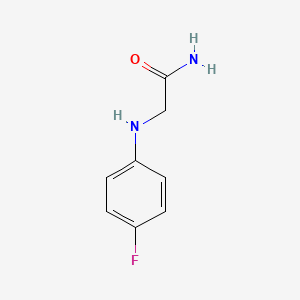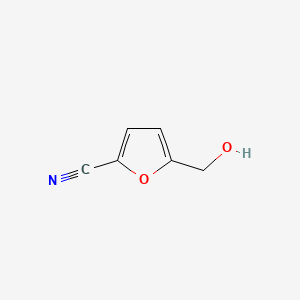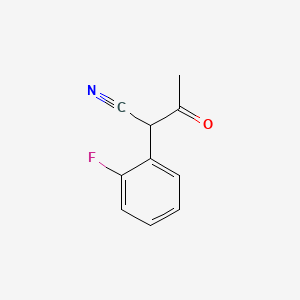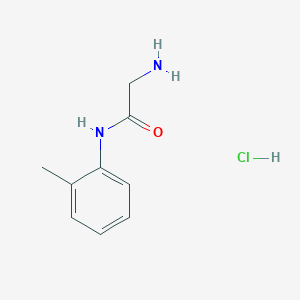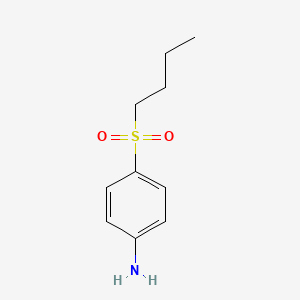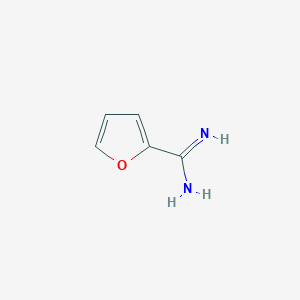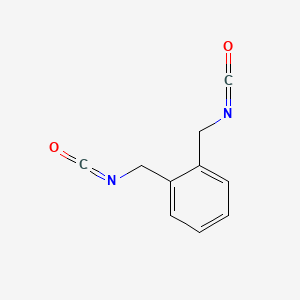
5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Descripción general
Descripción
The compound 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative is characterized by the presence of a nitrophenyl group and a thione moiety. The structural motif of 1,2,4-triazoles is known for its versatility in chemical reactions and its presence in compounds with a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties .
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of hydrazides with isothiocyanates. For instance, the synthesis of 5-substituted-2H-1,2,4-triazole-3-thiones has been achieved through mechanochemical treatment, which offers a comparison between the grinding method and conventional synthesis techniques . The synthesis of nitrophenyltriazoles can be performed by condensing nitrophenyl thiosemicarbazide with formic acid, followed by oxidation and reduction steps to obtain various derivatives .
Molecular Structure Analysis
The molecular geometry and structural characterization of triazole derivatives can be determined using single-crystal X-ray studies. For example, the crystal structure of a related compound, 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, shows that the triazole ring and the nitro group form dihedral angles with the phenyl ring, and the molecules are linked via hydrogen bonds, forming chains in the crystal lattice . The molecular structure is further stabilized by π–π stacking interactions .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including cyclization, oxidation, and reduction. The in vivo metabolism of these compounds in rats has revealed pathways such as reduction, N-acetylation, and N-dealkylation . These metabolic transformations are crucial for understanding the pharmacokinetics and potential therapeutic applications of triazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. They exhibit moderate to good thermal stability, as determined by differential scanning calorimetry . The vibrational frequencies, NMR chemical shift values, and molecular energy profiles can be calculated using density functional theory (DFT) methods, which show good agreement with experimental values . The nonlinear optical properties of these compounds have been predicted to be greater than those of urea, indicating potential applications in materials science . Additionally, the antimicrobial and antioxidant activities of these compounds have been evaluated, with some derivatives showing significant efficacy .
Aplicaciones Científicas De Investigación
Metabolic Studies
5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives have been the subject of metabolic studies in rats. Such studies are crucial for understanding the metabolic pathways and transformations of these compounds in vivo. For example, Oruç et al. (2003) investigated the in vivo metabolism of a similar compound, 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, in rats, revealing pathways like reduction, N-acetylation, and N-dealkylation (Oruç, Kabasakal, & Rollas, 2003).
Pharmacological Activities
Compounds like this compound are known for their various biological activities. They have been studied for their antimicrobial, diuretic, and antidepressant activities. For instance, research has shown antifungal activity against Candida tropicalis and explored the metabolic pathway of related triazole compounds for potential pharmacological applications (Emine Εlçίn Οruç et al., 1999).
Antioxidant and Urease Inhibitory Activities
Studies have also highlighted the antioxidant and urease inhibitory activities of these compounds. Khan et al. (2010) reported that derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, including those similar to this compound, exhibited significant antioxidant and urease inhibitory properties (Khan et al., 2010).
Antimicrobial Properties
The antimicrobial properties of these compounds are also significant. Studies have shown that derivatives of 1,2,4-triazole-3-thione exhibit considerable antimicrobial potential. For example, Alaşalvar et al. (2021) and others have synthesized and evaluated derivatives for their antimicrobial efficacy, providing insights into their potential applications in this field (Alaşalvar et al., 2021).
Synthesis and Structural Analysis
In addition to pharmacological studies, significant work has been done on the synthesis and structural analysis of these compounds. Research has focused on characterizing these compounds using various spectroscopic and analytical techniques, enhancing our understanding of their chemical nature and potential applications in various fields (Sarac, 2022).
Propiedades
IUPAC Name |
5-(3-nitrophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c13-12(14)6-3-1-2-5(4-6)7-9-8(15)11-10-7/h1-4H,(H2,9,10,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOKKYWOAPKADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389359 | |
| Record name | 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6219-47-2 | |
| Record name | 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



